N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide
Description
N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a fused bicyclic core (cyclopenta[c]pyridazin), an azetidine ring, and a benzopyran carboxamide moiety. Its synthesis typically involves multi-step organic reactions, including cycloadditions and amide couplings, to assemble the heterocyclic and carboxamide functionalities.
Properties
IUPAC Name |
N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24(21(26)16-9-15-5-2-3-8-19(15)27-13-16)17-11-25(12-17)20-10-14-6-4-7-18(14)22-23-20/h2-3,5,8,10,16-17H,4,6-7,9,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHWMWXVEWDMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4CC5=CC=CC=C5OC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining a pyridazine-based bicyclic system with a benzopyran scaffold. Below is a comparative analysis with analogous compounds, focusing on structural, synthetic, and functional distinctions.
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity and Diversity :
- The target compound integrates a cyclopenta[c]pyridazin system, which is less common in medicinal chemistry compared to the imidazo[1,2-a]pyridine core seen in compound 2d . The latter’s fused imidazole-pyridine structure is associated with enhanced π-π stacking interactions in biological targets, whereas the cyclopenta[c]pyridazin moiety may offer unique steric and electronic properties due to its strained bicyclic framework.
Synthetic Accessibility: Compound 2d was synthesized via a one-pot two-step reaction with moderate yield (55%) and characterized by NMR, IR, and HRMS .
Functional Group Influence :
- The azetidine ring in the target compound introduces conformational rigidity compared to the more flexible pyrrolidine derivatives. This rigidity could enhance target selectivity but may reduce metabolic stability.
- The carboxamide group in both the target compound and benzopyran derivatives is critical for hydrogen-bond interactions with biological targets, though its placement on the benzopyran scaffold may alter binding kinetics.
Bioactivity Hypotheses: While compound 2d has demonstrated preliminary activity in antimicrobial assays , the target compound’s bioactivity remains speculative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
